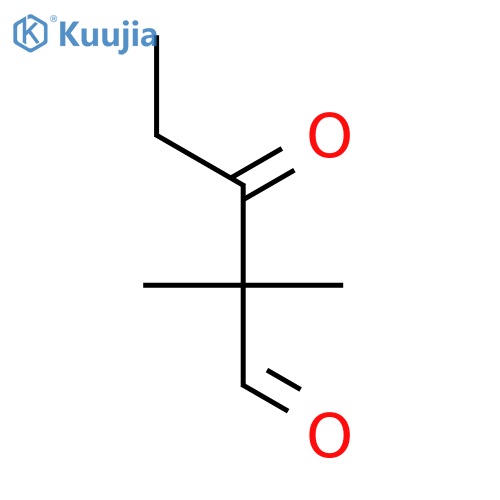Cas no 106921-60-2 (2,2-Dimethyl-3-oxopentanal)

2,2-Dimethyl-3-oxopentanal structure
商品名:2,2-Dimethyl-3-oxopentanal
CAS番号:106921-60-2
MF:C7H12O2
メガワット:128.168982505798
MDL:MFCD11846616
CID:1036765
2,2-Dimethyl-3-oxopentanal 化学的及び物理的性質
名前と識別子
-
- 2,2-Dimethyl-3-oxopentanal
- 2,2-Dimethyl-3-oxopental
- Pentanal, 2,2-dimethyl-3-oxo-
- PVYBKZHBCCMBPS-UHFFFAOYSA-N
- FCH1163106
- TRA0027544
- AX8250067
- ST24038431
- AM20120716
-
- MDL: MFCD11846616
- インチ: 1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3
- InChIKey: PVYBKZHBCCMBPS-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C([H])([H])[H])C(C([H])=O)(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 128.08376
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 125
- トポロジー分子極性表面積: 34.1
じっけんとくせい
- ふってん: 165.4±23.0°C at 760 mmHg
- PSA: 34.14
2,2-Dimethyl-3-oxopentanal セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C(BD250067)
2,2-Dimethyl-3-oxopentanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1101381-5g |
2,2-dimethyl-3-oxopentanal |
106921-60-2 | 95% | 5g |
$300 | 2024-06-05 | |
| Ambeed | A318097-250mg |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 98% | 250mg |
$18.0 | 2025-03-05 | |
| eNovation Chemicals LLC | D221974-100mg |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 97% | 100mg |
$130 | 2024-05-23 | |
| Enamine | EN300-7105016-5.0g |
2,2-dimethyl-3-oxopentanal |
106921-60-2 | 94% | 5.0g |
$3273.0 | 2023-07-07 | |
| A2B Chem LLC | AB43548-5g |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 98% | 5g |
$90.00 | 2024-04-20 | |
| Aaron | AR0033M0-5g |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 97% | 5g |
$81.00 | 2025-01-21 | |
| abcr | AB594190-1g |
2,2-Dimethyl-3-oxopentanal; . |
106921-60-2 | 1g |
€113.20 | 2024-04-20 | ||
| eNovation Chemicals LLC | D221974-250mg |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 97% | 250mg |
$140 | 2025-02-20 | |
| eNovation Chemicals LLC | D221974-5g |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 97% | 5g |
$190 | 2025-02-20 | |
| Aaron | AR0033M0-250mg |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 97% | 250mg |
$13.00 | 2025-01-21 |
2,2-Dimethyl-3-oxopentanal 関連文献
-
Pier Giorgio Cozzi,Fides Benfatti,Montse Guiteras Capdevila,Alessandro Mignogna tert-butylhydroperoxide promoted catalytic enantioselective Reformatsky reaction with aldehydes. Pier Giorgio Cozzi Fides Benfatti Montse Guiteras Capdevila Alessandro Mignogna Chem. Commun. 2008 3317
-
P. Veeraraghavan Ramachandran,J. Subash Chandra,Bodhuri Prabhudas,Debarshi Pratihar,M.Venkat Ram Reddy Org. Biomol. Chem. 2005 3 3812
106921-60-2 (2,2-Dimethyl-3-oxopentanal) 関連製品
- 113486-29-6(3-Methylnonane-2,4-dione (>80%))
- 20669-04-9(3,3-Dimethylpentan-2-one)
- 1118-71-4(Dipivaloylmethane)
- 1540-34-7(3-Ethyl-2,4-pentanedione)
- 18362-64-6(2,6-Dimethyl-3,5-heptanedione)
- 1540-36-9(3-n-Butyl-2,4-pentanedione)
- 5405-79-8(2,2-Dimethyl-3-hexanone)
- 933-52-8(tetramethylcyclobutane-1,3-dione)
- 7307-04-2(5,5-Dimethylhexane-2,4-dione)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:106921-60-2)2,2-Dimethyl-3-oxopentanal

清らかである:99%
はかる:25g
価格 ($):333.0